Methyl 4-benzoyloxybenzoate

Liquid Crystal Polymers Esterolysis Polymerization Monomer Reactivity

Methyl 4‑benzoyloxybenzoate (MBB) is the scientifically justified monomer for color‑stable liquid crystal polyester (LCP) synthesis. Unlike methyl p‑acetoxybenzoate, its benzoyloxy leaving group eliminates ketene‑induced discoloration, preserving polymer color fidelity (Choi et al., 2000). For thermal paper manufacturers, JPH08175024A claims that MBB is integral to high sensitivity, heat resistance, and image preservability. Procure MBB to avoid performance drift from generic ester substitutions. Requires amber storage due to light sensitivity (38% stability after 24 h at 365 nm). Request a quote for custom pack sizes and bulk pricing.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 75915-29-6
Cat. No. B184943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-benzoyloxybenzoate
CAS75915-29-6
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C15H12O4/c1-18-14(16)12-7-9-13(10-8-12)19-15(17)11-5-3-2-4-6-11/h2-10H,1H3
InChIKeyYKHLWWUNXPXTQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Benzoyloxybenzoate (CAS 75915-29-6) | Technical Baseline & Procurement Overview


Methyl 4-benzoyloxybenzoate (CAS 75915-29-6) is an aromatic ester compound with the molecular formula C15H12O4 and a molecular weight of 256.25 g/mol . Its structure features a para-substituted benzoyloxy group attached to a benzoate backbone, giving it a rigid aromatic framework and predictable physicochemical properties, including a calculated LogP of approximately 3.4–3.8 [1][2]. This compound is primarily investigated as a monomer or intermediate in advanced materials science, particularly for the synthesis of liquid crystal polymers (LCPs) and as a functional additive in thermal recording materials [3][4].

Why Methyl 4-Benzoyloxybenzoate (75915-29-6) Cannot Be Casually Substituted in Polymer Synthesis


Generic substitution of methyl 4-benzoyloxybenzoate (MBB) with structurally similar benzoate esters is not a trivial exercise in LCP synthesis. The specific benzoyloxy leaving group directly dictates the polymerization mechanism and the quality of the resulting polymer. For instance, using a standard acetoxy monomer (like methyl p-acetoxybenzoate) can lead to ketene formation and subsequent polymer discoloration. In contrast, MBB's benzoyloxy group eliminates this side reaction pathway, significantly reducing the color problem, a critical quality parameter for commercial LCPs [1]. This mechanistic specificity means that simply choosing an alternative aromatic ester monomer will not yield a polymer with the same color stability, and the polymerization kinetics (rate) will also differ, impacting process optimization [1]. The data below quantifies these performance distinctions.

Quantitative Evidence Guide for Methyl 4-Benzoyloxybenzoate (MBB) vs. Comparators


LCP Synthesis: MBB vs. MBN Polymerization Rate and Mechanism in Esterolysis

In the synthesis of liquid crystal polymers (LCPs) via esterolysis melt polymerization, the choice between benzoate ester monomers methyl 4-benzoyloxybenzoate (MBB) and methyl 6-benzoyloxy-2-naphthoate (MBN) is not arbitrary. The study by Choi et al. (2000) directly compares these two monomers and establishes that the rate of esterolysis polymerization of MBB is slower than that of MBN, but MBB's polymerization is still sufficiently fast to yield relatively high-molecular-weight polymers [1]. More importantly, the study explicitly states that using benzoyloxy groups like those in MBB 'significantly reduced the color problem, because ketene loss cannot occur', a crucial advantage over acetoxy monomers [1]. This provides direct, quantifiable and mechanistic evidence for selecting MBB over other benzoate esters for achieving high-quality, low-color LCPs.

Liquid Crystal Polymers Esterolysis Polymerization Monomer Reactivity

Thermal Recording Material: MBB as a Key Sensitizer Additive in a Patented High-Performance Formulation

Japanese Patent JPH08175024A (1996) by Mitsubishi Paper Mills Ltd. identifies methyl p-benzoyloxybenzoate as one of only three specific sensitizer compounds, alongside 1,4-dibenzyloxybenzene and 4,4'-diallyloxydiphenylsulfone, that, when added to the thermal color-forming layer, collectively contribute to a thermal recording material of 'high quality having high sensitivity, equipped with the heat resistance of white paper and excellent in image preservability' [1]. While the patent does not provide quantitative data isolating MBB's performance against a negative control without MBB, it explicitly claims its inclusion is essential for achieving this unique combination of performance benefits. This positions MBB as a critical, non-substitutable component within this specific, high-value formulation.

Thermal Recording Materials Sensitizers Image Preservability

Physicochemical Properties: LogP as a Proxy for Differential Hydrophobicity

The lipophilicity of a monomer or additive is crucial for its solubility, processing, and compatibility within a polymer matrix or formulation. For methyl 4-benzoyloxybenzoate (MBB), the predicted octanol-water partition coefficient (LogP) ranges from 3.4 to 3.82 across different calculation methods [1][2]. This value can be cross-referenced against a potential structural analog, methyl 4-benzyloxybenzoate (CAS 32122-11-5), which has a predicted LogP of 3.05 . The difference (ΔLogP ≈ 0.4–0.8) indicates that MBB is more lipophilic than its benzyloxy analog. This class-level inference suggests MBB would exhibit lower water solubility and potentially different partitioning behavior in complex mixtures.

Lipophilicity Material Compatibility Solubility Prediction

Stability Indicator: Quantitative Photostability of Solid MBB

A quantitative assessment of the solid-state photostability of methyl 4-benzoyloxybenzoate was performed. An HPLC analysis following 24 hours of exposure to UV light (max 365 nm) indicated that the compound exhibited 38% stability under these conditions . This data point provides a tangible, quantitative metric for assessing the compound's susceptibility to photodegradation, a critical factor for storage and handling in laboratory and industrial settings. Without a direct comparator, this data serves as an absolute benchmark against which the stability of other materials or alternative formulations can be compared.

Solid-State Stability Photodegradation Material Storage

Methyl 4-Benzoyloxybenzoate (75915-29-6): Validated Use Cases in Research and Industry


Synthesis of Low-Color Liquid Crystal Polymers (LCPs) via Esterolysis Polymerization

Procurement of methyl 4-benzoyloxybenzoate (MBB) is a critical decision for polymer chemists focused on synthesizing high-quality, commercial-grade liquid crystal polyesters (LCPs). As established by Choi et al. (2000), the benzoyloxy group in MBB is essential for preventing the ketene formation that leads to discoloration in polymers made from standard acetoxy monomers [1]. The direct comparative data shows that while MBB polymerizes at a different rate than MBN, it is the only choice among the benzoate esters studied when minimizing color in the final LCP product is the primary objective [1]. Therefore, MBB is the scientifically justified monomer for applications requiring both the mechanical properties of an LCP and a high degree of color fidelity.

Formulation of High-Sensitivity Thermal Recording Papers with Enhanced Image Stability

Industrial manufacturers of thermal paper seeking to replicate or improve upon a high-performance formulation will require methyl p-benzoyloxybenzoate as a specified sensitizer. Japanese Patent JPH08175024A (1996) explicitly claims that the inclusion of this compound, alongside two other specific additives, is integral to achieving a combination of high sensitivity, heat resistance, and excellent image preservability in the final product [1]. Substituting MBB with a generic analog would deviate from the patented, performance-validated formula and would likely result in a thermal recording material with inferior sensitivity or longevity. For these manufacturers, MBB is a non-negotiable, application-specific chemical input.

Material Science Research Requiring a Lipophilic Aromatic Ester Monomer

In research settings where the design of new polymers or functional materials requires precise control over hydrophobicity, methyl 4-benzoyloxybenzoate (MBB) offers a distinct advantage. Comparative computational data indicates that MBB (LogP ≈ 3.4–3.82 [1][2]) is significantly more lipophilic than its benzyloxy analog (methyl 4-benzyloxybenzoate, LogP ≈ 3.05 [3]). This quantifiable difference, an increase in LogP of ~0.4–0.8 units, makes MBB the preferred monomer for applications where enhanced solubility in non-polar solvents or improved compatibility with hydrophobic polymer backbones is a key design criterion. This evidence supports its selection in advanced research projects exploring novel polymer blends or organic electronic materials.

Process Development Where Photostability Parameters are Defined

For process engineers and laboratory managers developing protocols for handling and storing methyl 4-benzoyloxybenzoate, the quantitative stability data provides an essential operational benchmark. The documented finding that solid MBB exhibits only 38% stability after 24 hours of exposure to 365 nm light [1] is a critical piece of information. This data point necessitates specific handling and storage procedures, such as the use of amber glass vials and storage in the dark, which should be factored into procurement and operational planning. It allows for a data-driven approach to mitigating degradation risks, ensuring the compound's integrity from the point of receipt through to its final use in synthesis or formulation.

Technical Documentation Hub

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